Cas no 1552567-87-9 (methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate)

Methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both an ester and an aminoethylamino group. The pyridine core enhances its utility in pharmaceutical and agrochemical applications, where it serves as a key building block for heterocyclic compounds. Its structural features enable facile derivatization, making it suitable for coupling reactions, amide formations, and further functionalization. The compound exhibits good solubility in polar organic solvents, facilitating its use in solution-phase synthesis. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications requiring precise molecular modifications.
methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate structure
1552567-87-9 structure
Product name:methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate
CAS No:1552567-87-9
MF:C9H13N3O2
MW:195.218421697617
MDL:MFCD31589656
CID:5607120
PubChem ID:83830933

methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate
    • EN300-844399
    • 1552567-87-9
    • SCHEMBL13043454
    • methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate
    • MDL: MFCD31589656
    • Inchi: 1S/C9H13N3O2/c1-14-9(13)7-2-3-8(12-6-7)11-5-4-10/h2-3,6H,4-5,10H2,1H3,(H,11,12)
    • InChI Key: BUSKFEQZSCNHGG-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=C(C=C1)NCCN)=O

Computed Properties

  • Exact Mass: 195.100776666g/mol
  • Monoisotopic Mass: 195.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.2Ų
  • XLogP3: 0.1

methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-844399-0.05g
methyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate
1552567-87-9 95%
0.05g
$528.0 2024-05-21
Enamine
EN300-844399-10.0g
methyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate
1552567-87-9 95%
10.0g
$2701.0 2024-05-21
Enamine
EN300-844399-1g
methyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate
1552567-87-9
1g
$628.0 2023-09-02
Enamine
EN300-844399-0.25g
methyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate
1552567-87-9 95%
0.25g
$579.0 2024-05-21
Enamine
EN300-844399-1.0g
methyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate
1552567-87-9 95%
1.0g
$628.0 2024-05-21
Enamine
EN300-844399-5g
methyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate
1552567-87-9
5g
$1821.0 2023-09-02
Enamine
EN300-844399-10g
methyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate
1552567-87-9
10g
$2701.0 2023-09-02
Enamine
EN300-844399-0.1g
methyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate
1552567-87-9 95%
0.1g
$553.0 2024-05-21
Enamine
EN300-844399-5.0g
methyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate
1552567-87-9 95%
5.0g
$1821.0 2024-05-21
Enamine
EN300-844399-0.5g
methyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate
1552567-87-9 95%
0.5g
$603.0 2024-05-21

Additional information on methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate

Introduction to Methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate (CAS No. 1552567-87-9)

Methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate (CAS No. 1552567-87-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both amino and carboxylate functional groups, coupled with its pyridine core, positions it as a versatile building block for further chemical modifications and biological evaluations.

The Methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate molecule is of particular interest due to its potential applications in medicinal chemistry. Its structural features allow for interactions with biological targets, making it a candidate for drug discovery programs targeting various diseases. Recent advancements in computational chemistry have enabled the prediction of its binding affinities and pharmacokinetic profiles, which are crucial for optimizing its use in drug design.

In the realm of synthetic chemistry, this compound serves as a precursor for more complex molecules. The pyridine ring, a common motif in many bioactive compounds, provides a scaffold that can be modified to enhance binding specificity and metabolic stability. The 6-(2-aminoethyl)aminopyridine-3-carboxylate moiety introduces additional reactivity, allowing chemists to explore diverse synthetic pathways. This has led to the development of novel synthetic strategies that leverage this compound's inherent flexibility.

Recent studies have highlighted the importance of pyridine-based compounds in the development of treatments for neurological disorders. The structural similarity of Methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate to known pharmacophores has prompted investigations into its potential as a lead compound for neuroactive agents. Preliminary in vitro studies have shown promising results, indicating its ability to modulate certain neurotransmitter systems. These findings are particularly intriguing given the growing demand for innovative therapies in the treatment of neurodegenerative diseases.

The carboxylate group in the molecule also plays a critical role in its chemical behavior. It can participate in various interactions, including hydrogen bonding and ionic interactions, which are essential for drug-receptor binding. This feature has been exploited in the design of prodrugs and targeted delivery systems, where the carboxylate group can be used to enhance solubility or facilitate cellular uptake.

From a synthetic perspective, the preparation of Methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate involves multi-step organic reactions that require careful optimization. Advances in catalytic methods and green chemistry principles have enabled more efficient and sustainable synthetic routes. These improvements not only reduce the environmental impact of production but also enhance scalability, making it more feasible for industrial applications.

The biological activity of this compound is further enhanced by its ability to undergo selective modifications. For instance, the amino group can be acylated or alkylated to introduce additional functional diversity. Such modifications are crucial for tailoring the compound's properties to meet specific therapeutic requirements. The flexibility offered by these functional groups allows for the creation of a wide range of derivatives with tailored pharmacological profiles.

In conclusion, Methyl 6-(2-aminoethyl)aminopyridine-3-carboxylate (CAS No. 1552567-87-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the creation of novel therapeutic agents.

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